3,4-diethoxy-N-(4-methylphenyl)benzamide
Description
3,4-Diethoxy-N-(4-methylphenyl)benzamide is a benzamide derivative characterized by a 3,4-diethoxy-substituted benzoyl group and a 4-methylphenyl aniline moiety. Benzamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors, anticancer agents, and intermediates in organic synthesis .
Properties
IUPAC Name |
3,4-diethoxy-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-21-16-11-8-14(12-17(16)22-5-2)18(20)19-15-9-6-13(3)7-10-15/h6-12H,4-5H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIIIGANVDZXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(4-methylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-diethoxybenzoic acid and 4-methylaniline.
Amidation Reaction: The 3,4-diethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions. The resulting acid chloride is then reacted with 4-methylaniline in the presence of a base such as triethylamine (Et3N) to form this compound.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: Industrial purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of 3,4-diethoxybenzoic acid or 3,4-diethoxybenzaldehyde.
Reduction: Formation of 3,4-diethoxy-N-(4-methylphenyl)benzylamine.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
Scientific Research Applications
3,4-diethoxy-N-(4-methylphenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(4-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key Analogs :
3,4-Diethoxy-N-(4-bromophenyl)benzamide (Compound 49)
- Substituents : 3,4-Diethoxy (benzamide), 4-bromo (aniline).
- Properties : Melting point = 198°C, yield = 57%, elemental analysis (C/H/N) = 56.19/5.26/3.77 .
- Comparison : The bromo substituent increases molecular weight and polarizability compared to the methyl group in the target compound, likely raising the melting point.
3,4-Diethoxy-N-(4-nitro-2-(trifluoromethyl)phenyl)benzamide (Compound 50) Substituents: 3,4-Diethoxy (benzamide), 4-nitro-2-trifluoromethyl (aniline). Properties: Melting point = 158°C, yield = 64%, elemental analysis = 54.18/4.22/6.96 .
3,4-Dimethoxy-N-(4-methoxyphenyl)benzamide
- Substituents : 3,4-Dimethoxy (benzamide), 4-methoxy (aniline).
- Properties : Molecular weight = 287.315 g/mol, SMILES =
COc1ccc(NC(=O)c2ccc(OC)c(OC)c2)cc1. - Comparison : Methoxy groups are smaller and more polar than ethoxy, which may improve aqueous solubility but reduce lipophilicity.
4-Methyl-N-(4-methylphenyl)benzamide Substituents: 4-Methyl (benzamide), 4-methyl (aniline). Structural Features: Dihedral angle between aromatic rings = 59.6°, stabilized by N–H⋯O hydrogen bonds .
Target Compound: 3,4-Diethoxy-N-(4-methylphenyl)benzamide
- Expected Properties: Melting Point: Likely lower than bromo analog (Compound 49) due to reduced molecular weight but higher than nitro/trifluoromethyl derivatives (Compound 50) due to weaker electron-withdrawing effects. Solubility: Ethoxy groups enhance lipophilicity compared to methoxy analogs, favoring membrane permeability .
Physicochemical Data Table
| Compound Name | Substituents (Benzamide/Aniline) | Melting Point (°C) | Yield (%) | Elemental Analysis (C/H/N) | Key Features |
|---|---|---|---|---|---|
| 3,4-Diethoxy-N-(4-bromophenyl)benzamide | 3,4-diethoxy / 4-bromo | 198 | 57 | 56.19/5.26/3.77 | High mp, bromo enhances polarity |
| 3,4-Diethoxy-N-(4-nitro-2-(trifluoromethyl)phenyl)benzamide | 3,4-diethoxy / 4-nitro-2-CF₃ | 158 | 64 | 54.18/4.22/6.96 | Electron-withdrawing groups lower mp |
| 3,4-Dimethoxy-N-(4-methoxyphenyl)benzamide | 3,4-dimethoxy / 4-methoxy | – | – | – | Higher polarity, lower lipophilicity |
| 4-Methyl-N-(4-methylphenyl)benzamide | 4-methyl / 4-methyl | – | – | – | Non-planar structure, hydrogen-bonded chains |
| Target Compound | 3,4-diethoxy / 4-methyl | ~170–185 (est.) | ~60–70 (est.) | ~57/5.0/3.8 (est.) | Balanced lipophilicity, moderate mp |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
